N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
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Overview
Description
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is a chemical compound with the molecular formula C8H11N3O. It is known for its applications in various fields, including pharmaceuticals and chemical research. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a cyanomethyl group attached to the nitrogen atom of the pyrazole ring.
Scientific Research Applications
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide typically involves the reaction of 3,5-dimethylpyrazole with cyanomethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-Cyanoacetyl-3,5-dimethyl-1H-pyrazole
- Potassium tris(3,5-dimethylpyrazol-1-yl)borohydride
- 3,6-bis(3,5-dimethylpyrazol-1-yl)pyridazine
Comparison: N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is unique due to its specific structure, which combines a pyrazole ring with a cyanomethyl group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. For example, 1-cyanoacetyl-3,5-dimethyl-1H-pyrazole has a similar pyrazole ring but differs in the substituents attached to it, leading to different reactivity and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-7-5-8(2)13(12-7)6-9(14)11-4-3-10/h5H,4,6H2,1-2H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVUITKQXXVMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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